
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C9H10BrClFN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds with significant biological activities. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multi-step organic reactions. One common method includes:
Bromination and Fluorination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes selective bromination and fluorination. Bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, are used under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the aromatic ring.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid. This step enhances the compound’s stability and solubility for further applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms, which are good leaving groups.
Oxidation and Reduction: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives or reduced to modify the hydrogenation state of the ring.
Coupling Reactions: It can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products depend on the specific reactions. For example, nucleophilic substitution can yield various substituted isoquinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a probe to understand the function of certain enzymes or receptors.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, making this compound a candidate for drug development.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The exact mechanism of action of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it might inhibit or activate certain enzymes, altering metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-Chloro-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
Compared to similar compounds, 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride offers a unique combination of bromine and fluorine substitutions, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain biological targets, making it a valuable compound for research and development.
Biological Activity
Introduction
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound that falls under the category of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound features both bromine and fluorine substitutions, which are believed to significantly influence its pharmacological properties. The structural uniqueness of this compound positions it as a candidate for various therapeutic applications, particularly in the fields of neurology and medicinal chemistry.
- Chemical Formula : C₉H₁₀BrClFN
- Molecular Weight : Approximately 253.54 g/mol
- SMILES Notation : Brc1cc2CNCCc2c(c1)F.Cl
The presence of halogen atoms (bromine and fluorine) in the structure enhances its reactivity and potential interactions with biological targets.
Research indicates that tetrahydroisoquinolines can interact with neurotransmitter systems, making them relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders. The specific substitutions in this compound may modulate these interactions, potentially affecting neurotransmission pathways.
Neurotransmission and Neurological Disorders
The compound has been studied for its potential effects on neurotransmission. Preliminary findings suggest that it may interact with receptors involved in neurotransmitter signaling. This interaction could be assessed through various methods including:
- Binding Affinity Studies : Evaluating how well the compound binds to specific receptors.
- Functional Assays : Assessing the biological effects following receptor activation or inhibition.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties. For instance, tetrahydroisoquinoline analogues have shown activity against multidrug-resistant bacterial strains. While specific data on this compound is limited, its structural relatives have been tested against various pathogens.
Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
S. aureus | Tetrahydroisoquinoline derivatives | 2 µg/ml |
E. coli | Tetrahydroisoquinoline derivatives | 50 µg/ml |
C. albicans | Tetrahydroisoquinoline derivatives | 250 µg/ml |
These studies highlight the potential for similar activity in this compound.
Case Studies and Research Findings
- Neuroprotective Effects : A study exploring tetrahydroisoquinoline derivatives indicated that certain compounds could protect neuronal cells from oxidative stress. This suggests that this compound might also possess neuroprotective properties due to its structural characteristics.
- Fluorinated Compounds in Drug Design : The incorporation of fluorine in drug design has been shown to enhance metabolic stability and bioavailability. This characteristic is particularly important for developing therapeutic agents aimed at chronic conditions such as neurodegeneration.
- Cytotoxicity Studies : Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines. While specific data on this compound is sparse, its structural analogues have been evaluated for their potential anticancer properties.
Properties
IUPAC Name |
7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPDPAVGKHGJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-95-2 | |
Record name | 7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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